molecular formula C21H24N4O2 B13567819 N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide

N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide

Cat. No.: B13567819
M. Wt: 364.4 g/mol
InChI Key: KRGAYCPFSCFSOW-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an indazole moiety, which is known for its wide range of biological activities, and a benzoxazepine ring, which is less common but has shown potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide typically involves multiple steps, starting from commercially available precursors. The indazole moiety can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde. The benzoxazepine ring can be formed through a cyclization reaction involving an appropriate amine and a dihydroxybenzene derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the indazole moiety typically yields N-oxides, while reduction of the benzoxazepine ring yields tetrahydro derivatives .

Scientific Research Applications

N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The benzoxazepine ring may also contribute to the compound’s bioactivity by enhancing its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide is unique due to its combination of an indazole moiety and a benzoxazepine ring, which may confer enhanced bioactivity and specificity compared to other compounds. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to more effective therapeutic effects .

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(1-methylindazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide

InChI

InChI=1S/C21H24N4O2/c1-21(2,19-15-8-4-5-10-17(15)25(3)24-19)23-20(26)16-9-6-7-14-13-22-11-12-27-18(14)16/h4-10,22H,11-13H2,1-3H3,(H,23,26)

InChI Key

KRGAYCPFSCFSOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN(C2=CC=CC=C21)C)NC(=O)C3=CC=CC4=C3OCCNC4

Origin of Product

United States

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